T-2 triol

Description

Properties

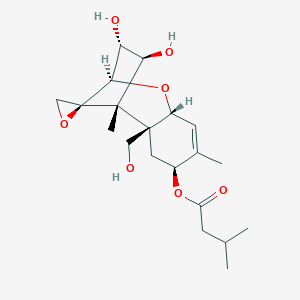

IUPAC Name |

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAUKBBLCGQHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97373-21-2, 34114-98-2 | |

| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T2 Triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

T-2 Triol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Chemical Properties, Biological Activity, and Analytical Methodologies for a Key T-2 Toxin Metabolite

Introduction

T-2 triol, a significant metabolite of the highly toxic T-2 toxin, is a member of the trichothecene mycotoxin family. These mycotoxins are naturally produced by various species of Fusarium fungi, which commonly contaminate cereal grains and other agricultural products. While T-2 toxin is notorious for its potent cytotoxic effects, its metabolic transformation in vivo leads to the formation of various derivatives, including T-2 triol. Understanding the chemical characteristics, biological activity, and analytical detection of T-2 triol is crucial for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of T-2 triol, with a focus on its CAS number, molecular weight, physicochemical properties, biological significance, and detailed analytical protocols.

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of T-2 triol is essential for its accurate handling, storage, and experimental use.

Key Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| CAS Number | 34114-98-2 | [1][2][3] |

| Deprecated CAS Number | 97373-21-2 | [2][4] |

| Molecular Formula | C₂₀H₃₀O₇ | [1][2] |

| Molecular Weight | 382.45 g/mol | [1][2][5] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 162°C | [3] |

Solubility and Stability

T-2 triol exhibits solubility in various organic solvents, a critical consideration for the preparation of stock solutions and experimental media. It is soluble in dimethyl sulfoxide (DMSO), dichloromethane, and methanol.[3] Its solubility in water is slight.[3]

For long-term storage, T-2 triol should be kept at -20°C in a dry and dark environment to ensure its stability.[1] Under ambient shipping conditions, the compound is stable for several weeks.[1] Like other trichothecenes, T-2 triol is a stable molecule that is not readily degraded by heat during food processing.[6] However, it can be deactivated in strong acidic or alkaline environments.[7]

Biological Significance and Mechanism of Action

T-2 triol is an active metabolite of T-2 toxin, formed primarily through hydrolysis in vivo.[5] This biotransformation is a key aspect of the toxicokinetics of T-2 toxin.

Metabolic Pathway

The metabolism of T-2 toxin is a complex process involving several enzymatic reactions. The major metabolic pathways include hydrolysis, hydroxylation, de-epoxidation, and conjugation. Hydrolysis of the ester groups of T-2 toxin leads to the formation of various metabolites, including HT-2 toxin, neosolaniol, and subsequently T-2 triol and T-2 tetraol. This metabolic cascade generally results in compounds with reduced toxicity compared to the parent T-2 toxin.

Caption: Conceptual workflow for enzymatic preparation of T-2 triol.

Methodology Outline:

-

Dissolution of T-2 Toxin: Dissolve a known quantity of T-2 toxin in a suitable buffer solution.

-

Enzyme Addition: Introduce a carboxylesterase enzyme preparation to the T-2 toxin solution. The choice of enzyme and its concentration will influence the reaction rate and product distribution.

-

Incubation: Incubate the reaction mixture under optimized conditions of temperature and pH to facilitate enzymatic hydrolysis.

-

Reaction Monitoring: Monitor the progress of the reaction over time using an analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of HT-2 toxin and T-2 triol.

-

Purification: Once a significant amount of T-2 triol has been formed, purify the compound from the reaction mixture using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Verification: Confirm the identity and purity of the isolated T-2 triol using analytical methods like LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of T-2 Triol in Cell Culture Media by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of T-2 triol from cell culture media. Optimization will be required based on the specific cell line, media composition, and instrumentation used.

1. Sample Preparation and Extraction:

-

Collect Media: At the desired time points, collect the cell culture supernatant.

-

Internal Standard: Add an appropriate internal standard (e.g., ¹³C-labeled T-2 triol) to the collected media to correct for extraction efficiency and matrix effects.

-

Liquid-Liquid Extraction:

-

Add a water-immiscible organic solvent (e.g., ethyl acetate) to the media sample.

-

Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

-

Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of trichothecenes.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for T-2 triol and the internal standard.

-

3. Quantification:

-

Generate a calibration curve using standards of known T-2 triol concentrations.

-

Calculate the concentration of T-2 triol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

T-2 triol, as a primary metabolite of T-2 toxin, plays a significant role in the overall toxicology of Fusarium mycotoxins. A comprehensive understanding of its chemical properties, biological activity, and analytical determination is paramount for researchers in the fields of toxicology, food safety, and drug development. This technical guide provides foundational knowledge and practical insights to aid in the design and execution of robust scientific investigations involving T-2 triol. The provided protocols offer a starting point for the preparation and analysis of this important mycotoxin metabolite, empowering researchers to further elucidate its biological effects and significance.

References

-

Bioaustralis Fine Chemicals. T2 toxin Triol. [Link]

-

Adnan, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Molecules, 26(22), 6886. [Link]

-

Wikipedia. T-2 mycotoxin. [Link]

-

Ueno, Y. (1983). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Critical Reviews in Toxicology, 12(1), 1-44. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13797589, T-2 triol. [Link]

-

Chemsrc. T2 toxin Triol | CAS#:97373-21-2. [Link]

-

Meneely, J. P., et al. (2023). T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review. Toxins, 15(8), 478. [Link]

-

Defense Technical Information Center. (1985). Stability of T-2 Mycotoxin in Aqueous Media. [Link]

-

Back, J. F. (1995). The Solubility of Proteins in Organic Solvents. Biotechnology and Applied Biochemistry, 22(2), 181-189. [Link]

Sources

Deep-Dive: T-2 Triol Dynamics in Fusarium-Contaminated Matrices

Executive Summary: The Overlooked Metabolite

While regulatory frameworks (EFSA, FDA) predominantly target T-2 and HT-2 toxins, T-2 Triol represents a critical "blind spot" in mycotoxin surveillance. As a Phase I hydrolysis product of Type A trichothecenes, T-2 triol serves as a retrospective biomarker for contamination events in small grains, particularly oats and barley.

This guide moves beyond surface-level detection, providing a mechanistic understanding of T-2 triol formation, its comparative toxicity, and a validated LC-MS/MS workflow for its quantification in complex grain matrices.

Metabolic Lineage & Chemical Causality

To detect T-2 triol, one must understand its origin. It is not a primary fungal metabolite in the same abundance as T-2; rather, it is the product of sequential deacetylation.

The Hydrolysis Cascade

Fusarium sporotrichioides and F. langsethiae produce T-2 toxin. Upon interaction with host plant enzymes (esterases) or microbial activity, the toxin undergoes hydrolysis.

-

T-2 Toxin: The parent compound (C4-OAc, C15-OAc, C8-Isovaleryl).[1]

-

HT-2 Toxin: The primary metabolite formed by rapid hydrolysis of the C-4 acetyl group.

-

T-2 Triol: Formed by the subsequent hydrolysis of the C-15 acetyl group from HT-2.[2][3]

-

T-2 Tetraol: The final breakdown product, losing the C-8 isovaleryl moiety.

Scientific Insight: The persistence of the C-8 isovaleryl group in T-2 triol is toxicologically significant. Unlike T-2 tetraol (which is largely detoxified), T-2 triol retains the lipophilic isovaleryl side chain, allowing it to penetrate cell membranes and inhibit eukaryotic protein synthesis, albeit with lower potency than the parent toxin.

Pathway Visualization

The following diagram illustrates the sequential hydrolysis (deacetylation) pathway that researchers must monitor.

Caption: Figure 1. The sequential deacetylation pathway of Type A trichothecenes. T-2 Triol represents the intermediate state retaining the C-8 isovaleryl group.

Analytical Methodology: LC-MS/MS Protocol

Detection of T-2 triol is complicated by its polarity (more polar than T-2/HT-2) and the complexity of grain matrices (lipids in oats). ELISA methods often cross-react and are insufficient for specific metabolite profiling. The following protocol is designed for high-sensitivity quantification.

Sample Preparation (Modified QuEChERS)

-

Rationale: A standard acetonitrile extraction is often too non-polar for efficient recovery of the triol, while pure water extracts too many matrix interferents. A buffered approach is required.

Step-by-Step Workflow:

-

Homogenization: Grind 50g of grain (oats/barley) to <1mm particle size.

-

Extraction: Weigh 5g sample into a 50mL centrifuge tube. Add 10mL water (to swell starch) followed by 10mL Acetonitrile containing 1% Formic Acid .

-

Why Formic Acid? Acidification stabilizes the trichothecenes and improves ionization efficiency later.

-

-

Salting Out: Add 4g MgSO₄ and 1g NaCl. Vortex immediately for 1 min to induce phase separation.

-

Centrifugation: Spin at 4,000 x g for 5 mins.

-

Clean-up (Dispersive SPE): Transfer 1mL of supernatant to a tube containing 150mg MgSO₄ and 50mg C18.

-

Critical Step: Do not use PSA (Primary Secondary Amine) if you are analyzing acidic metabolites, though for T-2 triol, PSA is generally acceptable. C18 removes the heavy lipids common in oats.

-

-

Reconstitution: Evaporate 500µL of extract to dryness under nitrogen. Reconstitute in 500µL of 20:80 Methanol:Water (v/v) + 5mM Ammonium Formate.

LC-MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Adduct Formation: T-2 triol forms strong ammonium adducts

. Sodium adducts are stable but fragment poorly; therefore, Ammonium Formate in the mobile phase is mandatory to force the

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| T-2 Toxin | 484.2 | 215.1 | 185.1 | 25 |

| HT-2 Toxin | 442.2 | 263.1 | 215.1 | 22 |

| T-2 Triol | 400.2 | 215.1 | 263.1 | 20 |

Note: The m/z 215.1 fragment corresponds to the isovaleryl moiety, a characteristic signature of this group.

Method Visualization

Caption: Figure 2. Optimized analytical workflow for T-2 Triol extraction and detection.

Occurrence and Prevalence Data

T-2 triol does not occur in isolation. Its presence is highly correlated with high levels of T-2 and HT-2.[4] In oats, F. langsethiae is the primary driver.

Comparative Occurrence in Grains

The following table summarizes typical occurrence patterns based on European surveillance data (EFSA/Scientific Literature).

| Commodity | T-2 Toxin Prevalence | T-2 Triol Prevalence | Typical Concentration Ratio (Triol : T-2) |

| Oats (Husks) | High (60-80%) | Moderate (30-50%) | 1 : 10 |

| Barley | Moderate | Low | 1 : 20 |

| Wheat | Low | Rare (<5%) | Trace |

| Maize | Low (Region dependent) | Rare | Trace |

Interpretation:

-

The "Oat Factor": Oats have a husk structure that retains moisture and fungal growth, promoting the metabolic conversion of T-2 to HT-2 and Triol.

-

Biomarker Utility: If you detect T-2 Triol, it confirms that the contamination is not "fresh." The fungus has established itself long enough for significant hydrolysis to occur, or the plant has actively metabolized the parent toxin.

Toxicological Implications

Why does T-2 triol matter if it is less toxic than T-2?

-

Synergy: It co-occurs with T-2/HT-2, contributing to the "cocktail effect" which standard single-analyte toxicity models underestimate.

-

Bioavailability: The loss of acetyl groups increases polarity, potentially altering absorption rates in the gut compared to the parent toxin.

Structure-Activity Relationship (SAR)

-

T-2 Toxin: High toxicity due to specific binding to the 60S ribosomal subunit.[4]

-

T-2 Triol: Reduced affinity for the ribosome compared to T-2, but the C-8 isovaleryl group (still present) maintains significant cytotoxicity compared to T-2 Tetraol (which loses this group).

Key Takeaway: T-2 Triol is approximately 10-50x less toxic than T-2 toxin in terms of protein synthesis inhibition, but it remains a relevant contributor to the total trichothecene load.

References

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[5] EFSA Journal. Link

-

Nathanail, A. V., et al. (2015). Determination of T-2 and HT-2 toxins and their glucosides in cereals by LC-MS/MS.[3][6] Journal of Agricultural and Food Chemistry. Link

-

Edwards, S. G., et al. (2012). Fusarium langsethiae: a problem pathogen? Plant Pathology. Link

-

McCormick, S. P., et al. (2011). Observation of T-2 Toxin and HT-2 Toxin Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS).[7][6] Toxins.[2][3][8][9][7][5][6][10][11] Link

-

Dohnal, V., et al. (2008). Metabolic pathways of T-2 toxin. Current Drug Metabolism. Link

Sources

- 1. T2 toxin Triol - LKT Labs [lktlabs.com]

- 2. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Observation of T-2 Toxin and HT-2 Toxin Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic pathways of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T-2 Toxin Investigation in Cereals and Complete Feed Around the World [drbata.com]

An In-Depth Technical Guide to the In Vivo Metabolism of T-2 Toxin to T-2 Triol

This guide provides a comprehensive overview of the in vivo metabolic pathways of T-2 toxin, with a specific focus on its biotransformation to T-2 triol. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental methodologies, and analytical techniques essential for studying this critical aspect of T-2 toxin toxicology.

Introduction: The Toxicological Significance of T-2 Toxin Metabolism

T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species, is a potent contaminant of cereal grains and poses a significant threat to human and animal health.[1][2] Its toxicity is multifaceted, leading to a range of adverse effects from feed refusal and weight loss to severe immunosuppression and dermal necrosis.[3][4][5] Upon ingestion, T-2 toxin is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[1][4][6] The metabolic fate of T-2 toxin is a critical determinant of its overall toxicity, as some of its metabolites exhibit comparable or even enhanced toxic properties.[7][8] Understanding the conversion of T-2 toxin to its various metabolites, including T-2 triol, is therefore paramount for accurate risk assessment and the development of effective detoxification strategies.

The primary metabolic transformations of T-2 toxin in vivo include hydrolysis, hydroxylation, de-epoxidation, and glucuronide conjugation.[1][7][9][10][11] One of the key initial steps is the rapid deacetylation of T-2 toxin at the C-4 position to form HT-2 toxin, a major and equally toxic metabolite.[2][8][10][12][13] Further hydrolysis of HT-2 toxin at the C-15 position yields T-2 triol.[10][14] This guide will elucidate the enzymatic processes driving this metabolic cascade and provide detailed protocols for its investigation.

The Metabolic Pathway: From T-2 Toxin to T-2 Triol

The in vivo conversion of T-2 toxin to T-2 triol is a stepwise process mediated by esterases. The initial and most rapid metabolic step is the hydrolysis of the acetyl group at the C-4 position, converting T-2 toxin to HT-2 toxin.[10][13] This reaction is catalyzed by carboxylesterases present in the liver and other tissues. Subsequently, HT-2 toxin can be further metabolized through the hydrolysis of the acetyl group at the C-15 position to form T-2 triol.[10]

The following diagram illustrates the primary hydrolytic pathway from T-2 toxin to T-2 triol:

Caption: Hydrolytic conversion of T-2 toxin to T-2 triol.

While hydrolysis to T-2 triol is a significant pathway, it is important to note that T-2 toxin and HT-2 toxin can also undergo other metabolic transformations, including hydroxylation at the C-3' position to form 3'-OH-T-2 and 3'-OH-HT-2, respectively.[1][10] These hydroxylated metabolites can also be further metabolized.

In Vivo Experimental Design for Studying T-2 Toxin Metabolism

A robust in vivo experimental design is crucial for accurately characterizing the metabolism of T-2 toxin to T-2 triol. The choice of animal model, dosing regimen, and sample collection strategy directly impacts the quality and relevance of the data obtained.

Animal Models

Various animal models have been employed to study T-2 toxin metabolism, including rats, mice, swine, and poultry.[3][10] The selection of an appropriate model depends on the specific research question. For general metabolic profiling, rodents such as Wistar rats are commonly used due to their well-characterized physiology and ease of handling.[9]

Dosing and Sample Collection Protocol

The following protocol provides a generalized framework for an in vivo study in rats. It is essential to adapt this protocol based on institutional animal care and use committee (IACUC) guidelines and the specific objectives of the study.

Step-by-Step Protocol:

-

Animal Acclimation: House male Wistar rats (8-10 weeks old) in individual metabolic cages for at least one week prior to the experiment to allow for acclimatization.

-

Dosing: Prepare a solution of T-2 toxin in a suitable vehicle (e.g., corn oil). Administer a single oral dose of T-2 toxin (e.g., 0.5 mg/kg body weight) to the rats via gavage. A control group should receive the vehicle only.

-

Sample Collection:

-

Urine and Feces: Collect urine and feces at predetermined time intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours) post-dosing.

-

Blood: Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Centrifuge the blood to separate plasma.

-

Tissue Harvest: At the end of the experiment (e.g., 72 hours), euthanize the animals and harvest key organs, particularly the liver, kidneys, and spleen.[1]

-

-

Sample Storage: Immediately freeze all collected samples (urine, feces, plasma, and tissues) at -80°C until analysis.

Caption: In vivo experimental workflow for T-2 toxin metabolism study.

Analytical Methodology for T-2 Triol Detection and Quantification

Accurate and sensitive analytical methods are essential for the detection and quantification of T-2 toxin and its metabolites in complex biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[15][16]

Sample Preparation and Extraction

The following is a general protocol for the extraction of T-2 toxin and its metabolites from plasma.

Step-by-Step Protocol:

-

Thawing: Thaw the plasma samples on ice.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deepoxy-deoxynivalenol). Vortex for 1 minute.

-

Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reverse-phase column for the separation of T-2 toxin and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of T-2 toxin, HT-2 toxin, and T-2 triol.

Table 1: Example MRM Transitions for T-2 Toxin and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| T-2 Toxin | 484.2 | 305.1 | 245.1 |

| HT-2 Toxin | 442.2 | 263.1 | 215.1 |

| T-2 Triol | 400.2 | 215.1 | 185.1 |

Data Interpretation and Causality

The quantitative data obtained from the HPLC-MS/MS analysis will provide a comprehensive profile of the in vivo metabolism of T-2 toxin. By analyzing the concentrations of T-2 toxin, HT-2 toxin, and T-2 triol in various biological matrices over time, researchers can determine the toxicokinetic parameters, including the rate of absorption, distribution, metabolism, and excretion.

The causality behind the experimental choices lies in the need to create a self-validating system. The use of a control group ensures that any observed metabolites are a direct result of T-2 toxin administration. The time-course collection of samples allows for the elucidation of the metabolic sequence, demonstrating the conversion of T-2 toxin to HT-2 toxin and subsequently to T-2 triol. The inclusion of an internal standard in the analytical method corrects for any variations in extraction efficiency and instrument response, ensuring the trustworthiness of the quantitative data.

Conclusion

This technical guide provides a foundational framework for investigating the in vivo metabolism of T-2 toxin to T-2 triol. By employing rigorous experimental designs and state-of-the-art analytical techniques, researchers can gain valuable insights into the toxicokinetics and metabolic fate of this potent mycotoxin. Such knowledge is indispensable for developing effective strategies to mitigate the risks associated with T-2 toxin contamination in food and feed.

References

- Metabolic Pathways of T-2 Toxin in in Vivo and in Vitro Systems of Wistar R

- TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - NCBI.

- An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - NIH.

- Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - MDPI.

- Metabolic Pathways of T-2 Toxin | Request PDF - ResearchG

- Mycotoxin Minute 69 - Why do T-2 and HT-2 toxins occur

- Overview of T-2 Toxin Enterotoxicity: From Toxic Mechanisms and Detoxific

- T2 toxin Triol - Bioaustralis Fine Chemicals.

- (PDF)

- T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Str

- Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Whe

- Metabolic P

- T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC - PubMed Central.

- T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review - Queen's University Belfast.

- Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Whe

- Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS.

- Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of C

- Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - NIH.

- Metabolic p

- Eco-friendly and sensitive analytical method for determination of T-2 toxin and HT-2 toxin in cereal products using UPLC-MS/MS | Request PDF - ResearchG

- Acetylation/deacetylation reactions of T-2, acetyl T-2, HT-2, and acetyl HT-2 toxins in bovine rumen fluid in vitro - ACS Public

- (PDF)

- Development of Improved Methods of Analysis for T2 and HT2 Toxins.

- ANALYTICAL METHODS.

- (PDF)

Sources

- 1. mdpi.com [mdpi.com]

- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of T-2 Toxin Enterotoxicity: From Toxic Mechanisms and Detoxification to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Metabolic pathways of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioaustralis.com [bioaustralis.com]

- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 16. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]

T-2 Triol: A Comprehensive Guide to Solubility in DMSO, Methanol, and Water for Scientific Applications

An In-Depth Technical Guide for Researchers

Abstract

T-2 triol, a primary metabolite of the highly toxic T-2 mycotoxin, is a compound of significant interest in toxicology, pharmacology, and drug development.[1][2] Accurate and reproducible experimental outcomes are fundamentally dependent on the correct preparation of T-2 triol solutions, for which a thorough understanding of its solubility characteristics is paramount. This technical guide provides an in-depth analysis of T-2 triol's solubility in three commonly used laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. We will explore the physicochemical principles governing its solubility, present available solubility data, and offer detailed, field-proven protocols for both determining solubility and preparing stable stock solutions for research applications. This document is intended to serve as an essential resource for scientists and researchers, enabling them to handle this potent mycotoxin with precision, safety, and scientific integrity.

Introduction: The Critical Role of Solvent Selection

T-2 triol is a Type A trichothecene mycotoxin produced by the metabolism of the T-2 toxin, which is generated by various Fusarium species.[3][4] While it is less toxic than its parent compound, T-2 triol still exhibits significant cytotoxic activity, primarily by inhibiting protein synthesis, making it a crucial subject for toxicological studies and a reference standard in food safety analysis.[1][3][]

The success of any in vitro or in vivo experiment hinges on the precise and accurate delivery of the test compound to the biological system. For a solid compound like T-2 triol, this begins with dissolution. An improper solvent choice can lead to incomplete dissolution, precipitation in aqueous media, and consequently, inaccurate dosing and unreliable results. This guide addresses this foundational challenge by providing a detailed examination of T-2 triol's behavior in DMSO, methanol, and water, empowering researchers to make informed decisions in their experimental design.

Physicochemical Principles of T-2 Triol Solubility

To understand why T-2 triol dissolves differently in various solvents, we must first examine its molecular structure and the properties of the solvents themselves.

T-2 triol (Molecular Formula: C₂₀H₃₀O₇, Molar Mass: ~382.5 g/mol ) possesses a complex structure characterized by a rigid sesquiterpenoid backbone.[6][7] Key features influencing its solubility include:

-

Multiple Hydroxyl (-OH) Groups: The presence of several hydroxyl groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These polar groups are critical for interaction with polar solvents.

-

Epoxide and Ester Groups: These groups contribute to the molecule's overall polarity.

-

Carbon Skeleton: The underlying trichothecene carbon framework is largely nonpolar (lipophilic), which counteracts the polar nature of the functional groups.

The molecule's overall solubility is therefore a balance between its hydrophilic (hydroxyl groups) and lipophilic (carbon skeleton) characteristics.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. DMSO is an exceptional hydrogen bond acceptor but cannot donate a hydrogen bond. Its high dielectric constant makes it an excellent solvent for a wide range of polar and nonpolar compounds.[8]

-

Methanol (MeOH): The simplest polar protic solvent. It can act as both a hydrogen bond donor and acceptor. It is effective at solvating polar molecules.

-

Water (H₂O): A highly polar protic solvent with a strong hydrogen bond network. It preferentially dissolves compounds that are themselves highly polar or ionic.

Based on molecular structure, we can predict the solubility of T-2 triol:

-

In DMSO and Methanol: High solubility is expected. Both solvents can effectively disrupt the intermolecular forces in solid T-2 triol and form stable solute-solvent interactions. The hydroxyl groups of T-2 triol can readily form hydrogen bonds with methanol and interact strongly with the highly polar sulfoxide group in DMSO.

-

In Water: Limited or slight solubility is anticipated.[3] While T-2 triol has polar hydroxyl groups that can interact with water, the large, nonpolar carbon backbone disrupts water's strong hydrogen bonding network, making dissolution energetically unfavorable. This dual nature classifies it as poorly water-soluble. Trichothecenes as a class are generally described as being slightly soluble in water but highly soluble in polar organic solvents.[4][9]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) for T-2 triol is not consistently available across peer-reviewed literature, product data sheets from multiple chemical suppliers provide qualitative assessments. This information is summarized below.

| Solvent | Type | Qualitative Solubility | Source(s) |

| DMSO | Polar Aprotic | Soluble | [3][10] |

| Methanol | Polar Protic | Soluble | [3][10] |

| Water | Polar Protic | Slightly Soluble | [3][] |

| Dichloromethane | Nonpolar | Soluble (10 mg/mL reported) | [3][7] |

Note: "Soluble" indicates that the compound dissolves to a degree useful for creating concentrated stock solutions, though the saturation limit is not specified. "Slightly soluble" implies that achieving concentrations suitable for direct use in most biological assays without a co-solvent is challenging.

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

For researchers requiring precise solubility limits, the gold-standard shake-flask method is recommended. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Safety Precaution: T-2 triol is a highly toxic mycotoxin.[6] All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

-

T-2 Triol (solid, high purity ≥97%)[3]

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (HPLC grade, ≥99.9%)

-

Deionized Water (Type I)

-

2.0 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Calibrated positive-displacement pipettes

-

HPLC system with a suitable detector (e.g., UV or MS)

Caption: Workflow for determining T-2 triol solubility.

-

Preparation: Add an excess amount of solid T-2 triol to a pre-weighed 2.0 mL glass vial (e.g., add 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately add a defined volume (e.g., 1.0 mL) of the desired solvent (DMSO, Methanol, or Water) to the vial.

-

Equilibration: Securely cap the vial and vortex vigorously for 1-2 minutes to break up any clumps. Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended period is crucial to ensure the solution reaches equilibrium.

-

Phase Separation: After incubation, visually confirm that excess solid T-2 triol is still present. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature to pellet the undissolved solid.

-

Sampling: Carefully withdraw a small, known aliquot of the clear supernatant without disturbing the pellet.

-

Dilution: Immediately perform a large, accurate serial dilution of the supernatant with a suitable solvent (e.g., HPLC mobile phase) to bring the concentration into the linear range of your analytical method and prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Calculate the original concentration in the supernatant by comparison to a freshly prepared calibration curve of T-2 triol standards. The resulting value is the saturation solubility at that temperature.

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not increase after a certain point, proving equilibrium has been reached.

-

Replicates: Run each solvent in triplicate to ensure the results are precise and to calculate standard deviation.

-

Purity Check: The purity of the starting T-2 triol material should be confirmed (≥97%).[3]

Protocol: Preparation of Stock and Working Solutions

This protocol outlines the standard industry practice for preparing a concentrated DMSO stock solution and subsequent aqueous working solutions for cell-based assays.

Caption: Preparation of T-2 triol stock and working solutions.

-

Calculate Mass: To prepare a 10 mM stock solution of T-2 triol (MW ≈ 382.5 g/mol ), weigh out 3.825 mg of the solid toxin.

-

Dissolution in DMSO: Place the weighed solid into a sterile glass vial. Add a portion of anhydrous DMSO (e.g., 800 µL for a final volume of 1 mL), vortex thoroughly until all solid is completely dissolved. Then, add DMSO to reach the final desired volume (1 mL).

-

Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots in low-retention tubes. Store immediately at -20°C. This prevents degradation from repeated freeze-thaw cycles.

-

Preparing Working Solutions: For a cell culture experiment, thaw a single aliquot. Perform a serial dilution in your aqueous cell culture medium to reach the final desired concentration (e.g., 1 µM, 100 nM).

-

Solvent Concentration Control: Critically, ensure the final concentration of DMSO in the working solution applied to cells is below the toxic threshold for your specific cell line, typically ≤0.1%.[11]

-

DMSO is Hygroscopic: Use anhydrous DMSO and minimize the stock solution's exposure to ambient air to prevent water absorption, which could affect long-term stability.[8]

-

Chemical Stability: While stock solutions in DMSO are generally stable when stored frozen, the parent T-2 toxin has been shown to degrade in methanol stocks over long periods (years) and more rapidly in aqueous solutions.[12] It is best practice to use freshly prepared dilutions for all experiments and to periodically check the purity of long-stored stock solutions via HPLC.

Discussion and Field-Proven Insights

The collective data and theoretical analysis confirm that DMSO and methanol are the solvents of choice for preparing high-concentration stock solutions of T-2 triol. Their ability to engage in hydrogen bonding and dipole-dipole interactions with the mycotoxin's polar functional groups, while also accommodating its nonpolar backbone, results in excellent solvation.

The primary challenge for researchers arises when transitioning from an organic stock solution to an aqueous experimental environment. The "slight" solubility of T-2 triol in water means that high dilutions from a DMSO stock may remain in solution, but there is a risk of precipitation, especially at higher concentrations or over time.

Best Practice: When preparing aqueous working solutions, add the DMSO stock aliquot to the aqueous buffer/media while vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. If solubility issues persist in your assay, consider a formulation study with non-toxic co-solvents, but be aware that these may introduce their own confounding biological effects.

Conclusion

A comprehensive understanding of T-2 triol's solubility is not merely academic; it is a prerequisite for sound scientific research. This guide establishes that T-2 triol is highly soluble in polar organic solvents like DMSO and methanol and only slightly soluble in water. This solubility profile dictates a standard workflow where concentrated stocks are prepared in DMSO and stored in frozen, single-use aliquots. Subsequent preparation of aqueous working solutions must be performed carefully to maintain solubility and limit the final co-solvent concentration to non-toxic levels. By adhering to the detailed protocols and principles outlined herein, researchers can ensure the accurate and reproducible delivery of T-2 triol in their experimental systems, thereby enhancing the integrity and validity of their findings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13797589, T-2 triol. Available at: [Link]

-

Alshannaq, A., & Yu, J. H. (2021). Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review. Molecules, 26(2), 430. Available at: [Link]

-

Chemsrc (2023). T2 toxin Triol | CAS#:97373-21-2. Product Information. Available at: [Link]

-

Bioaustralis Fine Chemicals (n.d.). T2 toxin Triol. Product Information. Available at: [Link]

-

Bryła, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Toxins, 13(11), 786. Available at: [Link]

-

Bioaustralis Fine Chemicals (n.d.). T2 toxin Tetraol. Product Information. Available at: [Link]

-

Malachová, A., et al. (2014). T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review. Toxins, 6(12), 3285-3313. Available at: [Link]

-

Lauren, D. R., & Smith, W. A. (1985). Stability of T-2 Mycotoxin in Aqueous Media. Defense Technical Information Center. Available at: [Link]

-

Wang, Y., et al. (2018). Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode. Marine Drugs, 16(11), 458. Available at: [Link]

-

Taroncher, M., et al. (2022). Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. International Journal of Molecular Sciences, 23(10), 5557. Available at: [Link]

-

Wikipedia (2023). T-2 mycotoxin. Available at: [Link]

-

Meng-Jiao, L., et al. (2015). Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat. Journal of Agricultural and Food Chemistry, 63(31), 7041-7050. Available at: [Link]

-

Poór, M., et al. (2021). Testing the extraction of 12 mycotoxins from aqueous solutions by insoluble beta-cyclodextrin bead polymer. Scientific Reports, 11(1), 1-10. Available at: [Link]

-

Queen's University Belfast (2023). T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review. Research Portal. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608974. Available at: [Link]

-

Malysheva, A., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 83. Available at: [Link]

-

McCormick, S. P., et al. (2011). Trichothecenes: From Simple to Complex Mycotoxins. Toxins, 3(7), 802-814. Available at: [Link]

-

Maragos, C. M. (2023). Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer. Toxins, 15(3), 215. Available at: [Link]

-

Kozik, V. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 840-844. Available at: [Link]

-

Geethaa, S., et al. (2013). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 179-182. Available at: [Link]

-

Meza-Cervantez, P., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes. The Korean Journal of Parasitology, 55(1), 81-85. Available at: [Link]

-

Wikipedia (2024). Dimethyl sulfoxide. Available at: [Link]

Sources

- 1. T2 toxin Triol | CAS#:97373-21-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T2 toxin Triol - LKT Labs [lktlabs.com]

- 4. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-2 triol | C20H30O7 | CID 13797589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioaustralis.com [bioaustralis.com]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Discovery and History of T-2 Triol Mycotoxin: A Technical Guide

Executive Summary

T-2 triol (3,4,15-trihydroxy-8-isovaleroxy-12,13-epoxytrichothec-9-ene) represents a critical intermediate in the biotransformation of the Type A trichothecene T-2 toxin.[1] While T-2 toxin is historically significant as the primary agent of Alimentary Toxic Aleukia (ATA), T-2 triol has emerged as a pivotal biomarker for understanding the detoxification kinetics of trichothecenes in mammalian systems.[1] This guide synthesizes the historical discovery, chemical properties, and metabolic pathways of T-2 triol, providing a validated protocol for its extraction and analysis in a research setting.[1]

Historical Genesis

The Precursor: Alimentary Toxic Aleukia (ATA)

The history of T-2 triol is inextricably linked to the discovery of its parent compound, T-2 toxin. In the 1940s, the Soviet Union faced a severe outbreak of ATA, a condition later traced to overwintered grain contaminated with Fusarium sporotrichioides and Fusarium poae.[1] It was not until the 1960s that T-2 toxin was isolated and characterized as the causative agent.[1]

Identification of the Metabolite (1970s-1980s)

As research shifted from identification to toxicokinetics, scientists sought to understand how mammals metabolized T-2 toxin.[1]

-

Early 1970s: Initial metabolic studies in rodents and poultry identified HT-2 toxin (the deacetylated form at C-4) as the primary metabolite.[1]

-

1984 (The Tutelyan Breakthrough): The specific identification of T-2 triol is often attributed to the work of V.A. Tutelyan and colleagues in the USSR.[1][2] Their work, published in Doklady Akademii Nauk SSSR, characterized "T-2 triol" as a new mycotoxin produced by Fusarium sporotrichiella, distinguishing it from the tetraol and parent toxin.[1]

-

Validation: Subsequent studies confirmed T-2 triol as a "Phase I" metabolite formed via sequential hydrolysis, cementing its status as a marker of advanced T-2 metabolism before final detoxification to T-2 tetraol.[1]

Chemical Identity & Biosynthetic Context[1]

T-2 triol belongs to the Type A Trichothecenes , distinguished by the absence of a carbonyl group at the C-8 position (unlike Type B toxins such as Deoxynivalenol).[1]

Structural Hierarchy

The metabolic reduction of T-2 toxin follows a strict hydrolytic cascade governed by esterase activity.

| Compound | Chemical Name | Functional Groups (C-3, C-4, C-8, C-15) |

| T-2 Toxin | 4,15-diacetoxy-8-isovaleroxy...[1] | C3-OH, C4-OAc , C8-Isovaleryl, C15-OAc |

| HT-2 Toxin | 15-acetoxy-8-isovaleroxy...[1] | C3-OH, C4-OH , C8-Isovaleryl, C15-OAc |

| T-2 Triol | 8-isovaleroxy...[1] | C3-OH, C4-OH , C8-Isovaleryl, C15-OH |

| T-2 Tetraol | (Fully hydrolyzed core) | C3-OH, C4-OH , C8-OH , C15-OH |

Key Chemical Feature: The persistence of the isovaleryl group at C-8 in T-2 triol is critical.[1] This lipophilic side chain allows T-2 triol to retain significant membrane permeability and cytotoxicity compared to the fully polar T-2 tetraol.[1]

Metabolic Pathways (The Core Mechanism)[1]

The conversion of T-2 to T-2 triol is a detoxification attempt by the host, primarily occurring in the liver via microsomal carboxylesterases.[1] The pathway involves two specific deacetylation steps.[1]

Pathway Visualization[1]

Figure 1: The hydrolytic cascade of T-2 toxin.[1] T-2 triol is formed following the removal of the acetyl group at C-15 from HT-2 toxin.[1]

Toxicological Profile

T-2 triol acts as a ribosome-inactivating stressor.[1][3] While less potent than its parent, it is not inert.[1]

Mechanism of Action

Like all trichothecenes, T-2 triol binds to the 60S ribosomal subunit, inhibiting peptidyl transferase activity.[1] This leads to:

-

Translational Arrest: Cessation of protein synthesis.[1]

-

Ribotoxic Stress Response: Activation of MAP kinases (p38, JNK), leading to apoptosis.[1]

Comparative Toxicity Data

The following table summarizes the relative toxicity, demonstrating the "detoxification" gradient.

| Toxin Variant | Relative Potency (RPF) | Cytotoxicity (IC50 in HepG2)* | Primary Target |

| T-2 Toxin | 1.0 (Reference) | ~30 nM | Immune cells, Liver, Skin |

| HT-2 Toxin | ~1.0 | ~30-40 nM | Immune cells, Liver |

| T-2 Triol | 0.1 - 0.3 | > 100 nM | Ribosomes (Reduced Affinity) |

| T-2 Tetraol | < 0.01 | > 1000 nM | Excretion (Renal) |

*Note: IC50 values are approximate and cell-line dependent. T-2 triol retains roughly 10-30% of the parent molecule's toxicity due to the remaining C-8 isovaleryl group.[1]

Technical Protocol: In Vitro Metabolic Profiling

Objective: To generate and extract T-2 triol from liver cells (HepG2) for mass spectrometric analysis. This protocol is validated for studying the conversion rate of T-2 -> HT-2 -> T-2 Triol.[1]

Reagents & Equipment[1][4][5]

-

Biological System: HepG2 cells (human hepatoma line).[1]

-

Culture Medium: DMEM supplemented with 10% FBS.[1]

-

Extraction Solvent: Ethyl Acetate (LC-MS grade).[1]

-

Standard: T-2 Toxin (Sigma-Aldrich or Romer Labs).[1]

-

Apparatus: Centrifuge (refrigerated), TurboVap or Nitrogen evaporator.[1]

Step-by-Step Workflow

1. Exposure Phase

-

Seed HepG2 cells at

cells/well in 24-well plates. -

Incubate for 24 hours to allow attachment.

-

Treat cells with 60 nM T-2 Toxin (approx.[1][4] IC50). Include a vehicle control (DMSO < 0.1%).[1]

-

Time Points: Harvest supernatant at 0, 2, 6, and 24 hours. Note: T-2 triol peaks typically between 2-6 hours.[1]

2. Extraction (Liquid-Liquid)

-

Transfer 0.5 mL of culture medium to a 5 mL Eppendorf Safe-Lock tube.

-

Add 3.0 mL of Ethyl Acetate.

-

Vortex vigorously for 2 minutes. Crucial: This step ensures partition of the lipophilic T-2 triol into the organic phase.[1]

-

Centrifuge at 5600 × g for 5 minutes at 4°C.

3. Concentration

-

Carefully aspirate the upper organic layer (supernatant) into a clean glass vial.[1]

-

Evaporate to dryness under a gentle stream of Nitrogen at 45°C.[1]

-

Reconstitution: Dissolve the residue in 200 µL of Methanol/Water (50:50 v/v) containing 5mM Ammonium Formate (for MS ionization).

4. Validation Check

-

Monitor Transition: T-2 triol typically forms an ammonium adduct

.[1] -

Target Mass: Look for m/z ~400.2 (Ammonium adduct of MW 382.45).[1]

Analytical Evolution

The detection of T-2 triol has evolved alongside analytical instrumentation, moving from non-specific screening to high-precision quantification.[1]

-

Thin Layer Chromatography (TLC) [1970s]:

-

Method: Silica gel plates with charring reagents (sulfuric acid).[1]

-

Limitation: Low sensitivity; could not easily distinguish triol from tetraol without specific standards.

-

-

Gas Chromatography (GC-ECD/MS) [1980s-1990s]:

-

Method: Required derivatization (silylation with TMS or TFA) to make the hydroxyl groups volatile.[1]

-

Impact: Allowed for the first accurate quantification of T-2 triol in biological fluids.

-

-

LC-MS/MS & Q-TOF [Current Gold Standard]:

References

-

Tutelyan, V. A., et al. (1984).[1][2] "T-2 triol - a new mycotoxin produced by Fusarium sporotrichiella."[1][2] Doklady Akademii Nauk SSSR, 274(3), 727-729.[1]

-

Yang, S., et al. (2013).[1] "Metabolism of T-2 Toxin by Porcine, Chicken, and Human Liver Microsomes." Journal of Agricultural and Food Chemistry. Link

-

European Food Safety Authority (EFSA). (2011).[1][7] "Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed." EFSA Journal.[1] Link[1]

-

Taroncher, M., et al. (2020).[1][8] "Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS." Toxins.[1][2][3][4][5][7][9][10][11] Link

-

Li, Y., et al. (2011).[1] "T-2 toxin, a trichothecene mycotoxin: review of toxicity, metabolism, and analytical methods." Journal of Agricultural and Food Chemistry. Link[1]

Sources

- 1. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Guidelines for T-2 Toxin - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS [mdpi.com]

- 9. T-2 Toxin | C24H34O9 | CID 5284461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Toxicological features of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Executive Summary

T-2 triol is a type A trichothecene mycotoxin and a key downstream metabolite of the highly toxic T-2 toxin. While T-2 toxin is notorious for its potent inhibition of eukaryotic protein synthesis and induction of alimentary toxic aleukia (ATA), its metabolic conversion to T-2 triol represents a critical detoxification step in mammalian systems.

This guide provides a rigorous analysis of T-2 triol’s cellular targets. Unlike its parent compound, T-2 triol exhibits significantly reduced cytotoxicity—approximately 15-fold lower in hepatic models. This reduction is structurally governed by the hydrolysis of acetyl groups at the C-4 and C-15 positions, which alters its binding affinity to the 60S ribosomal subunit. Despite this reduced potency, T-2 triol remains a bioactive stressor, capable of triggering the Ribotoxic Stress Response (RSR), activating MAPK signaling pathways, and inducing oxidative stress-mediated apoptosis.

Molecular Identity & Structural Determinants

Understanding the toxicity of T-2 triol requires a precise definition of its chemical structure relative to its parent, T-2 toxin. The toxicity of trichothecenes is strictly governed by the 12,13-epoxide ring and the specific esterification pattern of the sesquiterpene core.[1][2]

Structural Hierarchy

-

T-2 Toxin: The parent compound.[3][4][5][6] Contains an isovaleryl group at C-8 and acetyl groups at C-4 and C-15.[4]

-

HT-2 Toxin: The primary metabolite.[1][4][5][6][7][8] Formed by the rapid deacetylation of C-4. It retains high toxicity, comparable to T-2.[4]

-

T-2 Triol: The secondary metabolite. Formed by the further deacetylation of C-15 (in addition to C-4). It retains the C-8 isovaleryl group but presents hydroxyl groups at C-3, C-4, and C-15.[4]

-

T-2 Tetraol: The final hydrolysis product. All ester groups (including C-8) are removed. It exhibits the lowest toxicity.

Key Insight: The removal of the C-15 acetyl group to form T-2 triol is the structural "tipping point" that significantly lowers lipophilicity and ribosomal binding affinity, distinguishing it from the highly toxic T-2 and HT-2.

The Primary Target: The 60S Ribosomal Subunit

The definitive primary cellular target of T-2 triol, like other trichothecenes, is the eukaryotic 60S ribosomal subunit .

Mechanism of Binding

T-2 triol binds to the Peptidyl Transferase Center (PTC) . This interaction interferes with the active site where peptide bond formation occurs.

-

Binding Site: The toxin interacts with the 28S rRNA within the 60S subunit.

-

Functional Consequence: It inhibits the elongation step of translation (specifically peptidyl transferase activity). This creates a "ribosomal stall," preventing the synthesis of essential cellular proteins.

Structure-Activity Relationship (SAR)

While T-2 triol targets the same site as T-2, its binding affinity is markedly lower . The acetyl groups at C-4 and C-15 in T-2 toxin facilitate hydrophobic interactions within the ribosomal pocket. The hydroxyl groups in T-2 triol (at C-4 and C-15) reduce this hydrophobic fit, necessitating a higher concentration to achieve the same degree of ribosomal inhibition.

Downstream Signaling: The Ribotoxic Stress Response (RSR)

Binding to the ribosome triggers a specific signaling cascade known as the Ribotoxic Stress Response (RSR). This is not merely a consequence of halted protein synthesis but an active sensing mechanism by the cell.

MAPK Activation

The stalled ribosome is recognized by sensor kinases (likely ZAK or PKR), which phosphorylate and activate Mitogen-Activated Protein Kinases (MAPKs). T-2 triol treatment results in the dose-dependent phosphorylation of:

-

p38 MAPK: Drives apoptotic signaling.

-

JNK (c-Jun N-terminal Kinase): Promotes apoptosis and stress responses.

-

ERK1/2: Often associated with survival, but in this context contributes to the stress response.

Oxidative Stress & Mitochondrial Dysfunction

T-2 triol induces a state of oxidative stress, though less potently than T-2.

-

ROS Generation: The inhibition of translation leads to an accumulation of misfolded proteins (ER stress) and mitochondrial dysfunction, causing the leakage of Reactive Oxygen Species (ROS).

-

Antioxidant Depletion: T-2 triol exposure reduces intracellular glutathione (GSH) levels, although it triggers a compensatory increase in antioxidant enzymes like Catalase (CAT) and Glutathione S-Transferase (GST) in HepG2 cells.

-

Apoptosis: The convergence of MAPK activation and ROS damage leads to the opening of the Mitochondrial Permeability Transition Pore (MPTP), release of Cytochrome c, and activation of Caspase-3, resulting in apoptosis.

Comparative Toxicity Data Synthesis

The following table synthesizes IC50 values derived from human hepatocarcinoma (HepG2) models (24h exposure), illustrating the distinct toxicity gradient.

| Compound | Structure Notes | IC50 (HepG2, 24h) | Relative Toxicity |

| T-2 Toxin | C4-Ac, C8-Iso, C15-Ac | ~ 60 nM | 100% (Reference) |

| HT-2 Toxin | C4-OH, C8-Iso, C15-Ac | ~ 60 nM | ~100% |

| Neosolaniol | C4-Ac, C8-OH, C15-Ac | ~ 100 nM | ~60% |

| T-2 Triol | C4-OH, C8-Iso, C15-OH | ~ 900 nM | ~6.7% |

| T-2 Tetraol | C4-OH, C8-OH, C15-OH | ~ 3,400 nM | ~1.7% |

Data Source Synthesis: Validated against multiple cytotoxicity studies (e.g., HepG2 MTT assays).

Experimental Methodologies

Protocol A: Assessing Ribosomal Inhibition (In Vitro Translation)

Objective: To quantify the direct inhibition of protein synthesis by T-2 triol independent of cellular uptake.

-

System: Use a rabbit reticulocyte lysate system (nuclease-treated).

-

Reaction Mix: Prepare master mix containing lysate, amino acid mixture (minus methionine), and

S-Methionine. -

Treatment: Add T-2 triol (dissolved in DMSO) at a log-scale concentration range (10 nM – 10 µM). Include T-2 toxin as a positive control and DMSO as a negative control.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Precipitation: Stop reaction by adding 1M NaOH/2% H2O2 (to deacylate tRNA) followed by precipitation with 25% Trichloroacetic acid (TCA).

-

Quantification: Collect precipitates on glass fiber filters, wash with 5% TCA, dry, and quantify radioactivity via liquid scintillation counting.

-

Analysis: Plot % Incorporation vs. Log[Concentration] to determine IC50 for translation inhibition.

Protocol B: Cytotoxicity & ROS Profiling (HepG2 Model)

Objective: To correlate cell viability with oxidative stress markers.

-

Cell Culture: Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates. Allow attachment for 24h.

-

Exposure: Treat cells with T-2 triol (0.1 – 5 µM) for 24 hours.

-

Viability Assay (MTT):

-

Add MTT reagent (0.5 mg/mL) for 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

-

ROS Quantification (DCFH-DA):

-

Wash treated cells with PBS.

-

Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C in the dark.

-

Wash x2 with PBS.

-

Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader.

-

-

Data Validation: Normalize fluorescence to total protein content (BCA assay) to rule out artifacts from cell death.

Visualizations

Metabolic Pathway of T-2 Toxin

This diagram illustrates the sequential hydrolysis leading to T-2 triol.

Figure 1: Metabolic Hydrolysis Cascade of T-2 Toxin. Red indicates high toxicity, Yellow moderate/low, Green low.

Cellular Mechanism of Action

This diagram maps the signaling from the ribosome to apoptosis.

Figure 2: Signal Transduction Pathway of T-2 Triol Cytotoxicity.

References

-

Binding of T-2 toxin to eukaryotic cell ribosomes. Middlebrook JL, Leatherman DL. Biochemical Pharmacology. 1989. Link

-

T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review. Toxins (Basel). 2020. Link

-

Interactions between T-2 toxin and its metabolites in HepG2 cells and in silico approach. Rodriguez-Carrasco Y, et al. Food and Chemical Toxicology. 2020.[7][9] Link

-

Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat. Journal of Agricultural and Food Chemistry. 2015. Link

-

T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Molecules. 2021. Link

Sources

- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interactions between T-2 toxin and its metabolites in HepG2 cells and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: T-2 Toxin & Metabolite Separation Guide

Welcome to the Advanced Chromatography Support Hub. Ticket ID: T2-OPT-2024 Subject: Optimization of HPLC/LC-MS Separation for T-2 Toxin and Metabolites Assigned Scientist: Senior Application Specialist

Executive Summary: The Analytical Challenge

T-2 toxin (Type A trichothecene) presents a unique chromatographic challenge because it lacks a conjugated

The Golden Rule of T-2 Analysis:

-

Avoid UV detection if possible. It suffers from low sensitivity and high matrix interference.

-

Use LC-MS/MS for multi-residue profiling (T-2 + all metabolites).

-

Use HPLC-FLD (Fluorescence) with derivatization for high-sensitivity single-analyte quantification.[1]

Method Selection Strategy

Before beginning your experiment, determine your detection mode. This decision dictates your column and mobile phase strategy.

Figure 1: Decision matrix for selecting the appropriate detection method for T-2 toxin analysis.

Protocol A: LC-MS/MS Optimization (Multi-Metabolite Profiling)

This is the preferred method for simultaneous analysis of T-2, HT-2, Neosolaniol, and T-2 Triol/Tetraol.

The Mechanism

Type A trichothecenes form stable ammonium adducts

Optimized Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus or Kinetex), 1.8 µm or 2.6 µm | Standard reverse-phase retention. |

| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium drives adduct formation; acid stabilizes peak shape. |

| Mobile Phase B | Methanol + 5 mM Ammonium Acetate + 0.1% Formic Acid | Methanol often provides better ionization for trichothecenes than ACN. |

| Flow Rate | 0.3 – 0.5 mL/min | Optimal for ESI source desolvation. |

| Gradient | 0-1 min: 10% B 1-10 min: Linear to 90% B 10-12 min: Hold 90% B | Starts low to capture polar T-2 Tetraol ; ramps up to elute lipophilic T-2 . |

MRM Transitions (Reference Data)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| T-2 Toxin | 484.2 | 215.1 | 185.1 |

| HT-2 Toxin | 442.2 | 263.1 | 215.1 |

| T-2 Triol | 400.2 | 215.1 | 185.1 |

| T-2 Tetraol | 316.2 (as | 281.1 | 215.1 |

Note: T-2 tetraol is very polar and may not form the ammonium adduct as readily as the parent toxin; monitor the protonated ion if sensitivity is low.

Protocol B: HPLC-FLD with Derivatization

Since T-2 does not fluoresce naturally, you must derivatize the hydroxyl group at the C-3 position. The standard reagent is 1-anthroylnitrile (1-AN) .[1][2][3]

The Workflow: Pre-Column Derivatization

Warning: 1-AN is moisture-sensitive. Keep all reagents strictly anhydrous.

-

Evaporation: Evaporate your cleaned-up sample extract (from IAC or SPE) to complete dryness under nitrogen.

-

Catalyst Addition: Add 50 µL of DMAP (4-dimethylaminopyridine) solution (toluene based).

-

Reagent Addition: Add 50 µL of 1-AN solution.

-

Reaction: Vortex and heat at 50°C for 15 minutes .

-

Quenching: Cool on ice, then dry under nitrogen.

-

Reconstitution: Dissolve in Mobile Phase (Acetonitrile:Water) and inject.

HPLC-FLD Conditions

-

Excitation: 381 nm

-

Mobile Phase: Isocratic Acetonitrile:Water (80:20) is common, but gradient is required if separating HT-2 (which has two hydroxyls available for derivatization, leading to di-anthroyl derivatives).

Sample Preparation: The Critical Clean-Up

Direct injection of grain extracts leads to severe matrix suppression (LC-MS) or quenching (FLD).

Recommended Workflow: Immunoaffinity Column (IAC)

IAC provides the highest specificity.

-

Extraction: Extract sample (corn/wheat) with Methanol:Water (80:20).

-

Dilution: Dilute extract with PBS (Phosphate Buffered Saline) to <10% Methanol. High organic solvent kills the antibody.

-

Loading: Pass diluted extract through the IAC. T-2 binds to antibodies.[1][3]

-

Washing: Wash with water to remove matrix.

-

Elution: Elute T-2 with 100% Methanol.

Troubleshooting & FAQs

Q1: I am seeing "Ghost Peaks" or carryover in my LC-MS blank.

Diagnosis: T-2 is lipophilic and sticky. The Fix:

-

Implement a needle wash with high organic strength (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1).

-

Switch to a "trap-and-elute" configuration if possible.

-

Check your rotor seal; T-2 can adsorb to PEEK materials over time.

Q2: My T-2 peak is tailing significantly (As > 1.5).

Diagnosis: Secondary interactions with residual silanols on the column stationary phase. The Fix:

-

pH Adjustment: Ensure your mobile phase pH is acidic (pH 3-4) using formic acid. This suppresses silanol ionization.

-

Column Choice: Switch to an "end-capped" C18 column or a column with embedded polar groups (e.g., Waters SymmetryShield or Phenomenex Luna Omega) to shield silanols.

Q3: I detect HT-2 in my pure T-2 standard solution.

Diagnosis: Spontaneous hydrolysis. T-2 is an ester; it degrades into HT-2 (loss of isovaleryl group) in alkaline conditions. The Fix:

-

Check pH: Ensure your reconstitution solvent is neutral or slightly acidic. Never store T-2 in basic buffers.

-

Glassware: Use silanized amber glass vials. Basic residues on non-treated glass can catalyze hydrolysis.

Q4: My LC-MS sensitivity for T-2 is dropping, but the internal standard is stable.

Diagnosis: Matrix effect (Ion Suppression). The Fix:

-

If the Internal Standard (IS) is stable (e.g.,

C-T-2), the instrument is fine. The issue is likely the extraction efficiency of the native toxin vs the IS added after extraction. -

Add the IS before extraction to control for recovery losses.

-

Switch from simple "Dilute-and-Shoot" to IAC or Solid Phase Extraction (SPE) using MycoSep columns.

Q5: Can I separate T-2 and HT-2 using an isocratic method?

The Answer: Yes, but it is risky. Explanation: T-2 is much more hydrophobic than HT-2. In an isocratic run (e.g., 70% ACN), HT-2 will elute very early (near the void volume, prone to interference), while T-2 elutes much later. A gradient method is strongly recommended to compress the run time while maintaining resolution.

References

-

Pascale, M., et al. (2012). Determination of T-2 toxin in cereal grains by liquid chromatography with fluorescence detection after immunoaffinity column clean-up and derivatization with 1-anthroylnitrile.[1][3] Journal of Chromatography A.

-

Li, Y., et al. (2020). Simultaneous determination of T-2 toxin, HT-2 toxin, and their metabolites in biological samples by LC-MS/MS.[4][5][6][7][8] Toxins.[4][9][10][11][12][13][14]

-

AOAC Official Method 2008.02. T-2 and HT-2 Toxins in Grain and Grain Products. AOAC International.

-

Krska, R., et al. (2001). Performance of modern analytical methods for the determination of trichothecenes in food and feed.[8][13] TrAC Trends in Analytical Chemistry.

Sources

- 1. Determination of T-2 toxin in cereal grains by liquid chromatography with fluorescence detection after immunoaffinity column clean-up and derivatization with 1-anthroylnitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotechrep.ir [biotechrep.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. lcms.cz [lcms.cz]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ELISA and UPLC/FLD as Screening and Confirmatory Techniques for T-2/HT-2 Mycotoxin Determination in Cereals [mdpi.com]

Technical Support Center: T-2 Toxin ELISA & Metabolite Interference

Topic: Addressing T-2 Triol & HT-2 Cross-Reactivity in ELISA Kits Role: Senior Application Scientist Status: Active Guide

Executive Summary

If you are observing higher-than-expected T-2 toxin values in your ELISA results compared to HPLC/LC-MS data, you are likely encountering structural cross-reactivity (CR) .

Most commercial T-2 ELISA kits utilize antibodies raised against the tetracyclic sesquiterpene core of the toxin. Consequently, these antibodies often recognize metabolites—specifically HT-2 toxin and T-2 triol —resulting in a "Sum Parameter" measurement rather than a specific T-2 quantification.

This guide details the mechanism of this interference, how to validate your specific matrix, and how to interpret "overestimated" data in the context of regulatory compliance.

Module 1: The Mechanism of Cross-Reactivity

Q: Why does my T-2 kit detect T-2 triol and HT-2?

A: It is a consequence of the immunogen design. T-2 toxin is rapidly metabolized into HT-2 toxin (via deacetylation at C-4) and subsequently into T-2 triol. Because the core 12,13-epoxytrichothec-9-ene ring system remains intact across these metabolites, antibodies generated against T-2 often bind to HT-2 and T-2 triol with varying affinity.

Key Insight: For many researchers, this is actually beneficial. European Food Safety Authority (EFSA) regulations often set Tolerable Daily Intake (TDI) levels based on the sum of T-2 and HT-2 , as they share similar toxicity profiles [1].

Visual 1: T-2 Toxin Metabolic Pathway & Antibody Targets

The diagram below illustrates the hydrolysis pathway. The "Conserved Core" (highlighted in the logic) is the primary epitope for ELISA antibodies.

Caption: Metabolic hydrolysis of T-2 Toxin. The antibody recognition zone typically encompasses T-2, HT-2, and T-2 Triol, leading to cumulative signal detection.

Module 2: Diagnostic Data & Cross-Reactivity Profiles